[2-(2-Methyl-1,3-dithian-2-yl)ethyl](oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a dithiane ring, a phosphane group, and a diphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane typically involves multiple steps. One common method starts with the preparation of the dithiane ring, which is then functionalized to introduce the ethyl group. The final step involves the introduction of the phosphane group through a reaction with diphenylphosphine oxide under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane involves its interaction with specific molecular targets. The phosphane group can coordinate with metal ions, facilitating catalytic reactions. The dithiane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions and transformations are crucial for the compound’s effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Used in organic synthesis and as a precursor for various compounds.
Positronium hydride: An exotic molecule with unique properties.
Uniqueness
What sets 2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane apart is its combination of a dithiane ring and a phosphane group, which imparts unique reactivity and versatility. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
87177-89-7 |
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Molecular Formula |
C19H23OPS2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(2-diphenylphosphorylethyl)-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C19H23OPS2/c1-19(22-15-8-16-23-19)13-14-21(20,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
InChI Key |
NWQAILQTUJMRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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